molecular formula C23H23NO2 B5703646 N-cyclopentyl-3-[(2-naphthyloxy)methyl]benzamide

N-cyclopentyl-3-[(2-naphthyloxy)methyl]benzamide

Katalognummer B5703646
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: YVCMXVARANXSFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopentyl-3-[(2-naphthyloxy)methyl]benzamide, commonly known as BMS-986165, is a small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which play a crucial role in the signaling pathways involved in immune response and inflammation. BMS-986165 has shown promising results in preclinical studies as a potential treatment for autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.

Wirkmechanismus

BMS-986165 inhibits the activity of the TYK2 enzyme, which is involved in the signaling pathways for several cytokines, including IL-12, IL-23, and type I interferons. By blocking TYK2, BMS-986165 reduces the production of pro-inflammatory cytokines and promotes the production of anti-inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
BMS-986165 has been shown to reduce inflammation in several preclinical models of autoimmune diseases. In addition, BMS-986165 has been found to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of BMS-986165 is its specificity for the TYK2 enzyme, which reduces the risk of off-target effects. However, one limitation is that BMS-986165 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are several potential future directions for research on BMS-986165. One area of interest is the exploration of its potential as a treatment for other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is the development of combination therapies that target multiple enzymes in the N-cyclopentyl-3-[(2-naphthyloxy)methyl]benzamide family, which may have synergistic effects. Finally, further research is needed to elucidate the long-term safety and efficacy of BMS-986165 in humans.

Synthesemethoden

The synthesis of BMS-986165 involves several steps, starting with the reaction of 2-naphthol with cyclopentylmagnesium bromide to form the corresponding Grignard reagent. This is then reacted with 3-bromo-benzoyl chloride to form the intermediate compound, which is subsequently treated with sodium hydroxide and paraformaldehyde to yield the final product.

Wissenschaftliche Forschungsanwendungen

BMS-986165 has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of psoriasis, BMS-986165 was shown to reduce skin inflammation and improve clinical symptoms. Similarly, in a mouse model of lupus, BMS-986165 was found to reduce autoantibody production and improve kidney function. These results suggest that BMS-986165 may have therapeutic potential for a range of autoimmune diseases.

Eigenschaften

IUPAC Name

N-cyclopentyl-3-(naphthalen-2-yloxymethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c25-23(24-21-10-3-4-11-21)20-9-5-6-17(14-20)16-26-22-13-12-18-7-1-2-8-19(18)15-22/h1-2,5-9,12-15,21H,3-4,10-11,16H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCMXVARANXSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=CC(=C2)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-3-[(naphthalen-2-yloxy)methyl]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.